molecular formula C11H17NO B2565194 1-(2-Methoxyphenyl)-2-methylpropan-2-amine CAS No. 343855-95-8

1-(2-Methoxyphenyl)-2-methylpropan-2-amine

Cat. No.: B2565194
CAS No.: 343855-95-8
M. Wt: 179.263
InChI Key: DPPJOGITYQEJRN-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-methylpropan-2-amine is a chemical compound of interest in medicinal and organic chemistry research. This compound features a methoxyphenyl scaffold, a structural motif found in various biologically active molecules. It is a structural analog of methoxyphenamine, a known bronchodilator and β-adrenergic receptor agonist of the amphetamine class that has been used in the treatment of asthma . Researchers may investigate this amine for its potential interactions with adrenergic systems or as a synthetic intermediate in the development of novel pharmaceutical candidates. The compound is provided strictly for research use only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,12)8-9-6-4-5-7-10(9)13-3/h4-7H,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPJOGITYQEJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways Applicable to the 1-(2-Methoxyphenyl)-2-methylpropan-2-amine Scaffold

The creation of alkylated amines from aromatic starting materials can be achieved through several well-documented strategies. These include the direct introduction of an amine group via reduction of an intermediate or the construction of the carbon skeleton through classical bond-forming reactions.

Reductive amination is a highly versatile method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds (aldehydes or ketones). studylib.net The process involves two key steps: the reaction of the carbonyl compound with an amine (such as ammonia (B1221849) or a primary/secondary amine) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. studylib.netgoogle.com This entire process can often be performed in a single pot by including a reducing agent that is selective for the imine over the initial ketone or aldehyde. researchgate.net

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). google.comresearchgate.net Alternatively, the reduction can be accomplished via catalytic hydrogenation. google.com While direct reductive amination of a ketone like 1-(2-methoxyphenyl)-2-methylpropan-1-one (B7797568) with ammonia would yield the isomeric primary amine, 1-(2-methoxyphenyl)-2-methylpropan-1-amine, the synthesis of the target compound, this compound, which features an amine on a tertiary carbon, requires alternative multi-step strategies beyond direct, single-step reductive amination of a stable ketone.

Catalytic hydrogenation is a fundamental chemical process in which hydrogen gas (H₂) is added across double or triple bonds in the presence of a metal catalyst. This method is frequently employed in the reduction step of a reductive amination sequence to convert the C=N double bond of an imine intermediate into a C-N single bond of the final amine. google.com

The reaction is typically carried out using heterogeneous catalysts, where the catalyst is in a different phase from the reactants. Common catalysts include platinum group metals supported on activated carbon, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com Other catalysts like Raney nickel are also used. Homogeneous catalysts, such as Wilkinson's catalyst, can also be employed for selective hydrogenations. In the context of synthesizing complex amines, catalytic hydrogenation offers a clean and efficient reduction method, often proceeding with high yields under controlled pressure and temperature conditions. scholaris.cachemrxiv.org

Catalyst TypeCommon ExamplesApplication
Heterogeneous Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney NickelWidely used for hydrogenation of imines, alkenes, and other functional groups. google.com
Homogeneous Wilkinson's Catalyst ([RhCl(PPh₃)₃]), Noyori's Ru-BINAP catalystsUsed for selective and asymmetric hydrogenation of alkenes, ketones, and imines. scholaris.caresearchgate.net
Transfer Hydrogenation Ruthenium complexes with formic acid or isopropanol (B130326) as H₂ sourceAlternative to using H₂ gas, particularly for carbonyl and imine reduction.

This table presents common catalysts used in hydrogenation reactions relevant to amine synthesis.

The successful synthesis of the target amine scaffold is critically dependent on the preparation of appropriate precursors and the precise control of reaction conditions during their transformation.

The formation of an imine is a crucial intermediate step in the synthesis of amines from carbonyl compounds. nih.gov An imine is characterized by a carbon-nitrogen double bond (C=N) and is typically formed through the nucleophilic addition of a primary amine or ammonia to an aldehyde or ketone, followed by the elimination of a water molecule. studylib.netrsc.org

For the synthesis of a related primary amine, a ketone such as 1-(2-methoxyphenyl)-2-methylpropan-1-one would be reacted with an ammonia source. The reaction is often catalyzed by an acid and requires the removal of water to drive the equilibrium towards the imine product. rsc.org This in situ generated imine is generally not isolated but is directly reduced to the amine. google.com The stability of the imine can be a challenge, as they are susceptible to hydrolysis, making the one-pot reductive amination procedure particularly advantageous. scholaris.ca

The choice of the starting carbonyl compound is foundational to the structure of the final amine product. For the synthesis of amines within the 1-(2-methoxyphenyl)propylamine family, the corresponding ketone, 1-(2-methoxyphenyl)-2-methylpropan-1-one, serves as a logical precursor. This ketone contains the necessary carbon skeleton, including the aromatic ring with the methoxy (B1213986) group at the ortho position and the isobutyl chain.

The synthesis of this specific ketone is a prerequisite for subsequent amination reactions. Aromatic ketones of this type are most commonly prepared via Friedel-Crafts acylation, which allows for the direct attachment of the acyl group to the aromatic ring. tamu.eduwisc.edu

Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. depaul.edu The reaction is an electrophilic aromatic substitution where the aromatic ring attacks an acylium ion, which is typically generated from an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. tamu.eduwisc.edu

To synthesize the precursor ketone, 1-(2-methoxyphenyl)-2-methylpropan-1-one, anisole (B1667542) (methoxybenzene) would be acylated with isobutyryl chloride or isobutyric anhydride. chemicalbook.com The reaction requires a Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common choice. tamu.eduyoutube.com The methoxy group (-OCH₃) on the anisole ring is a strong activating group and an ortho, para-director. wisc.edudepaul.edu Consequently, the acylation of anisole yields a mixture of the ortho-acylated product (2-methoxy-isobutyrophenone) and the para-acylated product (4-methoxy-isobutyrophenone). youtube.com The desired ortho isomer must then be separated from the major para product, typically through chromatographic methods.

ReactantReagentCatalystProduct
AnisoleIsobutyryl ChlorideAluminum Chloride (AlCl₃)1-(2-methoxyphenyl)-2-methylpropan-1-one (ortho) and 1-(4-methoxyphenyl)-2-methylpropan-1-one (B45805) (para)

This table outlines the components for the Friedel-Crafts acylation to produce the ketone precursor.

One-Pot Multicomponent Reactions for Amine Derivatives

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like amine derivatives from simple precursors in a single synthetic operation. nih.gov These reactions, by their nature, avoid the need for isolating intermediates, which can reduce waste and save time. For the synthesis of amine derivatives, reactions such as the Strecker, Mannich, and Bucherer-Bergs reactions are prominent examples of MCRs. nih.gov

A hypothetical MCR pathway to a precursor of this compound could be envisioned based on the Petasis reaction (a borono-Mannich reaction). This reaction typically involves the combination of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. While not a direct synthesis of the target compound, a related three-component assembly could involve 2-methoxybenzaldehyde, ammonia, and a suitable organometallic reagent to construct the carbon skeleton.

Another relevant approach is the radical-mediated MCR. For instance, a process involving an aromatic amine, a ketone, and a source of nucleophilic radicals can assemble β-amino derivatives in a single pot. nih.gov A general scheme for a three-component, one-pot reaction can involve combining an amine, an aldehyde or ketone, and a source of nucleophilic radicals in the presence of titanium chlorides and a hydroperoxide. nih.govacs.org

Reaction TypeComponentsKey Features
Strecker ReactionAmine, Aldehyde/Ketone, Cyanide SourceForms α-aminonitriles, precursors to amino acids. nih.gov
Mannich ReactionAmine, Aldehyde, Carbonyl CompoundForms β-amino carbonyl compounds. nih.gov
Petasis ReactionAmine, Carbonyl, Organoboronic AcidVersatile for forming substituted amines. nih.gov
Radical-Mediated MCRAmine, Ketone, Radical SourceAssembles β-amino derivatives under mild conditions. nih.gov

Advanced Synthetic Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is crucial in many applications of chiral amines. Several advanced synthetic techniques have been developed to produce single enantiomers of compounds analogous to this compound.

Asymmetric Transfer Hydrogenation Methods for Amines

Asymmetric transfer hydrogenation (ATH) of prochiral imines is a powerful and widely used method for the synthesis of chiral amines. nih.govresearchgate.net This technique offers a safer and more convenient alternative to using high-pressure hydrogen gas by employing hydrogen donor molecules like isopropanol or formic acid. scispace.com The process is typically catalyzed by transition metal complexes containing chiral ligands.

Ruthenium, rhodium, and iron-based catalysts are commonly employed in ATH. scispace.comnih.gov For example, ruthenium complexes with chiral diamine ligands have shown high efficiency and enantioselectivity in the reduction of various imines. scispace.com The general mechanism involves the transfer of a hydride from the hydrogen donor to the metal catalyst and subsequently to the imine substrate within the chiral environment of the catalyst, leading to the formation of one enantiomer of the amine in excess. Organocatalytic methods, using a Hantzsch ester as the hydrogen source and a chiral phosphoric acid as the catalyst, have also emerged as a viable metal-free alternative. scispace.com

Catalyst TypeChiral Ligand ExampleHydrogen SourceTypical Substrate
Ruthenium (Ru)TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)Formic acid/triethylamineAromatic ketimines
Rhodium (Rh)Chiral diphosphinesIsopropanolN-aryl imines
Iron (Fe)[amine(imine)diphosphine] complexesIsopropanolN-(diphenylphosphinoyl) imines nih.gov
OrganocatalystBINOL-derived phosphoric acidHantzsch esterAromatic ketimines scispace.com

Chiral Amino Acid Salt Resolutions in Analogous Syntheses

Classical resolution via the formation of diastereomeric salts is a well-established method for separating enantiomers of racemic amines. libretexts.org This technique relies on reacting the racemic amine with a single enantiomer of a chiral acid, often a derivative of an amino acid or tartaric acid. libretexts.orgresearchgate.net

The reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by fractional crystallization. libretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the isolated diastereomeric salt with a base to neutralize the chiral acid. This method, while sometimes laborious, remains a practical approach for obtaining enantiomerically pure amines on a large scale. researchgate.net

Enantio- and Diastereoselective Additions for Quaternary Centers

The synthesis of molecules with all-carbon quaternary stereocenters, such as that in this compound, presents a significant synthetic challenge. Recent advances have focused on the catalytic, enantioselective addition of nucleophiles to imines to construct these sterically congested centers.

One such method involves the copper-catalyzed enantio- and diastereoselective addition of γ,γ-disubstituted allyldiborons to imines. acs.orgnih.gov This approach allows for the creation of homoallylic amines bearing a quaternary carbon center with high levels of stereocontrol. The reaction proceeds through a boron-stabilized allylic copper species, which then adds to the imine. nih.gov While this specific method generates a homoallylic amine, the principles can be adapted for the synthesis of other complex amines with quaternary centers. Other strategies include palladium-catalyzed aminomethylation of β-keto esters and proline-catalyzed asymmetric Mannich reactions that can yield products with α-quaternary centers. acs.org

Derivatization Strategies and Analogue Synthesis

Chemical Modifications of the Amine Functionality

The primary amine group in this compound is a versatile functional handle for a wide range of chemical modifications. researchgate.net These transformations are essential for synthesizing analogues and for applications in medicinal chemistry and materials science.

Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust reaction often used to protect the amine group or to introduce new functionalities. researchgate.net

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. nih.govnih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides.

Guanidination: Conversion of the amine to a guanidinium (B1211019) group, which can alter the basicity and interaction profile of the molecule. acs.org

These modifications can significantly alter the chemical and physical properties of the parent amine, enabling the synthesis of a diverse library of related compounds.

ModificationReagent ExampleProduct Functional Group
AcylationAcetyl chlorideAmide
Reductive AlkylationFormaldehyde, Sodium borohydrideSecondary or Tertiary Amine nih.gov
Sulfonylationp-Toluenesulfonyl chlorideSulfonamide
GuanidinationO-MethylisoureaGuanidinium

Introduction of Substituents on the Aromatic Ring

The introduction of substituents onto the aromatic ring of this compound and its precursors is a key strategy for modifying its properties. One of the most effective methods for this functionalization is the Friedel–Crafts acylation, particularly on activated benzene (B151609) rings. This electrophilic aromatic substitution reaction is a convenient method for the direct synthesis of aromatic ketones. nih.gov

In a relevant study, the Friedel–Crafts acylation was successfully applied to an amide structurally related to the target compound. Specifically, the ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide was achieved using acetic anhydride in the presence of polyphosphoric acid (PPA). nih.gov This reaction demonstrates the feasibility of introducing an acetyl group onto the phenyl ring, leading to the formation of a ketoamide. nih.gov The use of polyphosphoric acid is crucial as it facilitates the generation of the acylium ion electrophile and promotes the reaction on the activated aromatic ring. nih.gov This methodology highlights a viable pathway for creating derivatives of this compound with additional functional groups on the aromatic core, which can serve as handles for further chemical modifications.

The general principle of this transformation is outlined in the reaction scheme below:

Table 1: Friedel-Crafts Acylation for Aromatic Ring Substitution

Reactant Reagents Product Reaction Type Reference

Synthesis of N-Acyl-Alkyl Derivatives as Research Intermediates

The synthesis of N-acyl and N-alkyl derivatives from a primary amine is a fundamental transformation for creating diverse chemical intermediates. These modifications of the amine group can significantly alter the molecule's chemical and physical properties.

N-Acylation: N-acylation involves the reaction of the primary amine with an acylating agent such as an acid chloride or anhydride. For instance, anilines can be treated with acetic anhydride in the presence of a base like pyridine (B92270) to form an amide functional group. youtube.com This transformation converts the basic amino group into a much less basic amide group, which can be advantageous for subsequent synthetic steps, such as preventing the protonation of the nitrogen under acidic conditions. youtube.com The protective acetyl group can later be removed via hydrolysis with strong acid and water. youtube.com

A more complex example involves the synthesis of N-acyl hydrazones. This multi-step process begins with the conversion of an ester, such as ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, into a carbohydrazide (B1668358) by reacting it with hydrazine (B178648) hydrate. researchgate.net The resulting carbohydrazide can then be condensed with various substituted aldehydes to yield a series of N'-[(aryl substituted)methylidene]carbohydrazones. researchgate.net

N-Alkylation: N-alkylation introduces an alkyl group onto the nitrogen atom. A common method is reductive amination. For example, R-1-(4-methoxyphenyl)-2-propylamine can be reacted with benzaldehyde (B42025). google.com This reaction first forms an intermediate imine, which is then reduced in situ to yield the N-benzyl derivative. google.com Catalysts such as Pt/C are often employed for the hydrogenation step. google.com Another approach involves the alkylation of a parent drug molecule with N-alkyl-N-alkyloxycarbonylaminomethyl chlorides in the presence of a mild base like triethylamine. researchgate.net

Table 2: Selected Methods for N-Acyl and N-Alkyl Derivative Synthesis

Starting Material Type Reagents Product Type Transformation Reference
Aniline (B41778) Acetic anhydride, Pyridine N-acetyl aniline (Amide) N-Acylation youtube.com
Ester 1. Hydrazine hydrate2. Substituted aldehyde N-Acyl hydrazone N-Acylation (via carbohydrazide) researchgate.net
Primary Amine Benzaldehyde, Pt/C catalyst N-Benzyl amine N-Alkylation (Reductive Amination) google.com

Development of Phenoxy and Phenyl Ring-Modified Analogues

The development of analogues with modified aromatic rings, such as the introduction of phenoxy groups or the replacement of the existing phenyl ring, allows for the exploration of a broader chemical space. Synthetic strategies to achieve these modifications often involve building the desired scaffold from simpler precursors.

One prominent method for creating a phenoxy linkage is through nucleophilic aromatic substitution. This reaction typically involves an aryl halide and a phenol (B47542). nih.gov Under basic conditions, the phenol is deprotonated to form a more nucleophilic phenoxide ion, which then attacks the aromatic ring of the aryl halide, displacing the halide and forming a diaryl ether. nih.gov For example, 5-(3-hydroxyphenoxy)-2-nitroaniline was synthesized from 5-chloro-2-nitroaniline (B48662) and resorcinol (B1680541) using sodium hydride as a base. nih.gov

Another versatile approach is the Knoevenagel condensation, which can be used to synthesize phenoxy ring-substituted compounds. This reaction involves the condensation of an active methylene (B1212753) compound, like tert-butyl cyanoacetate, with an appropriate benzaldehyde (e.g., 3-phenoxybenzaldehyde) in the presence of a basic catalyst such as piperidine (B6355638). chemrxiv.org This method yields substituted phenylcyanoacrylates, which are valuable intermediates. chemrxiv.org

Furthermore, phenoxy-containing structures can be assembled through the reaction of a phenoxy-substituted starting material with another molecule. For instance, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide was prepared by reacting (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one (a chalcone) with N-(4-methoxyphenyl)-2-chloroacetamide in the presence of potassium carbonate. nih.gov In this synthesis, the phenoxide of the chalcone (B49325) acts as a nucleophile, displacing the chloride to form the ether linkage. nih.gov

Table 3: Synthetic Strategies for Phenoxy and Phenyl Ring-Modified Analogues

Reaction Type Key Reagents Product Core Structure Description Reference
Nucleophilic Aromatic Substitution Aryl halide, Resorcinol, Base (e.g., NaH) Aryloxy phenol Formation of a diaryl ether by displacing a halide with a phenoxide. nih.gov
Knoevenagel Condensation Phenoxy-substituted benzaldehyde, Active methylene compound, Piperidine Phenoxy ring-substituted phenylcyanoacrylate Carbon-carbon double bond formation via condensation. chemrxiv.org

Structure Activity Relationship Sar Studies and Molecular Design

Investigation of Substituent Effects on Molecular Interactions

The nature and position of substituents on the aromatic rings and the amine group of 1,2-diarylethylamines play a critical role in modulating their pharmacological activity. nih.gov

Influence of Methoxy (B1213986) Groups on Electronic and Steric Properties

The position of the methoxy (-OCH3) group on the phenyl ring significantly alters the compound's affinity for the NMDA receptor. who.int The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and introduce steric bulk, which affects how the molecule fits into the receptor's binding site.

A comparative study of the three positional isomers of methoxphenidine (B10765381) (MXP) revealed a distinct rank order of potency for NMDA receptor binding. who.int The 3-methoxy isomer (3-MXP) displays the highest affinity, followed by the 2-methoxy isomer (2-MXP), with the 4-methoxy isomer (4-MXP) showing significantly lower affinity. who.int This potency trend (3-MXP > 2-MXP > 4-MXP) is notably comparable to that observed in the equivalently substituted arylcyclohexylamine series (3-MeO-PCP > 2-MeO-PCP > 4-MeO-PCP), suggesting a similar binding interaction within the NMDA receptor channel for both chemical classes. nih.gov The lower affinity of the 4-MXP isomer suggests that substitution at the para position may introduce unfavorable steric or electronic interactions that hinder optimal binding. who.int

Table 1: NMDAR Binding Affinities of Methoxy Isomers
CompoundNMDAR Ki (nM)
2-MXP60
3-MXP27
4-MXP461

Impact of Halogenation on Lipophilicity and Binding

Halogenation is a common strategy in medicinal chemistry to modify a compound's properties, such as lipophilicity, which can affect its absorption, distribution, and target binding. In the context of 1,2-diarylethylamines, the introduction of a halogen atom like chlorine onto one of the phenyl rings has been investigated.

A study involving 2-chloro-diphenidine (2-Cl-DPH), an analogue of the parent compound diphenidine (B1206869) where a chlorine atom replaces the methoxy group of 2-MXP, provides insight into the effects of halogenation. nih.gov The 2-Cl-DPH analogue demonstrated potent affinity for the NMDA receptor, with a Ki value of 45 nM. nih.gov This high affinity suggests that a moderately sized, electron-withdrawing substituent at the 2-position of the phenyl ring is well-tolerated for receptor binding. The chlorine atom's lipophilicity and electronic effects likely contribute to these favorable binding interactions.

Table 2: Comparison of NMDAR Binding Affinities
CompoundNMDAR Ki (nM)
Diphenidine (DPH)27
2-MXP60
2-Cl-Diphenidine45

Role of Amino Group Variations (e.g., Primary vs. Tertiary)

The nature of the amino group is a key determinant of activity in many neurologically active compounds. Variations from primary (-NH2) to secondary (-NHR) and tertiary (-NR2) amines can significantly alter a molecule's basicity, polarity, and ability to form hydrogen bonds, thereby affecting receptor interactions. chemguide.co.uk

As previously noted, the compound specified in the subject, 1-(2-Methoxyphenyl)-2-methylpropan-2-amine, is a primary amine. However, the most widely studied analogues in this class, such as methoxphenidine and diphenidine, are tertiary amines, typically incorporating the nitrogen atom into a piperidine (B6355638) or pyrrolidine (B122466) ring. nih.govnih.gov SAR studies on diphenidine analogues indicate that the nature of this cyclic amine is crucial for high affinity. The piperidine ring (found in diphenidine) generally confers the highest affinity for the NMDA receptor. reddit.com Replacing the six-membered piperidine ring with a five-membered pyrrolidine ring results in a decrease in affinity, and further modifications to secondary alkyl substitutions lead to even lower potencies. nih.govreddit.com This suggests that the steric bulk and conformation of the tertiary amine are critical for optimal interaction with the NMDA receptor binding site. While direct pharmacological data on the primary amine this compound is scarce in the reviewed literature, the established SAR for related compounds indicates that the tertiary amine configuration is highly favorable for activity. reddit.com

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule, including its specific stereoisomers and preferred conformations, is fundamental to its interaction with chiral biological targets like receptors.

Stereoisomeric Studies and Their Implications for Activity

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. who.int For many years, information about the separation of these stereoisomers was unavailable. who.int However, more recent research has led to the successful chromatographic separation of the enantiomers of methoxphenidine.

The significance of stereochemistry is well-established in the broader class of 1,2-diarylethylamines. For the parent compound diphenidine, the (+)-(S)-enantiomer has been shown to have a 40-fold higher affinity for the NMDA receptor than the (−)-(R)-enantiomer. wikipedia.org This pronounced difference underscores that the receptor's binding pocket is stereoselective, meaning it interacts preferentially with one enantiomer over the other. Although specific activity data for the individual enantiomers of this compound are not yet widely published, the findings from related compounds strongly imply that its biological activity is also likely to be stereospecific.

Molecular Geometry and Ligand-Target Interactions

Studies suggest that the 1,2-diarylethylamines bind to the same region as phencyclidine (PCP) within the NMDA receptor ion channel. nih.gov The structural overlap between the benzyl-piperidine portions of PCP and the core structure of 1,2-diarylethylamines supports this hypothesis. nih.gov The molecular geometry allows the aryl groups to engage in hydrophobic and potential pi-pi stacking interactions within a hydrophobic pocket of the receptor, while the protonated amine group likely forms a key ionic interaction. nih.gov The specific bond angles and torsional flexibility of the ethylamine (B1201723) backbone allow the molecule to adopt the precise conformation required for stable and high-affinity binding, leading to its antagonist effect at the receptor. nih.gov

Comparative SAR with Structurally Related Phenethylamines and Propylamines

The structure-activity relationship (SAR) of this compound and its analogues is a critical area of study to understand how molecular modifications influence biological activity. This section explores the comparative SAR by examining variations in the aromatic ring, the alkyl chain, and N-substitutions.

Analogues with Varied Aromatic Ring Substitutions

The substitution pattern on the aromatic ring of phenethylamine (B48288) derivatives plays a pivotal role in determining their pharmacological profile, including their affinity and selectivity for various receptors. researchgate.netfrontiersin.orgnih.gov In the case of this compound, the ortho-methoxy group is a key feature.

Research on related 2,5-dimethoxyphenethylamines indicates that the position and nature of substituents on the phenyl ring significantly impact receptor interactions. researchgate.netfrontiersin.org Generally, small, lipophilic substituents at the 4-position of the 2,5-dimethoxy-phenethylamine scaffold tend to enhance agonist potency at serotonin (B10506) 5-HT2 receptors. nih.gov For instance, the addition of substituents at the para-position of the phenyl ring of cathinone (B1664624) derivatives has been shown to enhance their relative selectivity for the serotonin transporter (SERT) over the dopamine (B1211576) transporter (DAT). researchgate.net

Specifically, studies on amphetamine analogues have shown that substitutions on the aromatic ring can diversify the biological response. mdpi.com For example, in a series of 2,4,5-trisubstituted amphetamines, analogues with a 2,5-dimethoxy orientation were found to have the lowest ionization potentials, which is a measure of the electron-donating ability of the aromatic ring. researchgate.net This electronic property can be crucial for receptor binding.

While direct comparative data for this compound is limited in the provided search results, we can infer the importance of the 2-methoxy group by examining related compounds. The presence and position of methoxy groups can influence metabolic pathways and receptor affinity. For example, moving a methoxy group from the 5-position to the 6-position in a dimethoxyamphetamine analogue resulted in a decrease in affinity for the 5-HT2A receptor. researchgate.net This highlights the sensitivity of receptor interactions to the precise arrangement of substituents on the aromatic ring.

The following table summarizes the general effects of aromatic ring substitutions on the activity of phenethylamine derivatives, which can provide context for understanding the role of the 2-methoxy group in the target compound.

Substitution PositionSubstituent TypeGeneral Effect on ActivityReference
Para (4-position)Small, lipophilic (e.g., alkyl, halogen)Often increases potency at 5-HT2A receptors. nih.govbiomolther.org
Para (4-position)Alkoxy or Nitro groupCan decrease affinity for 5-HT2A receptors. nih.gov
Ortho/Meta (2- or 3-position)Methoxy/Bromo (on an N-benzyl moiety)Enhanced activity. nih.gov
Para (4-position)Methoxy/Bromo (on an N-benzyl moiety)Reduced activity. nih.gov

Comparison with Branched vs. Linear Alkyl Chains

Branching in the alkyl side chain can create steric hindrance, which may influence how the molecule interacts with its biological targets. nih.gov In some polymer systems, α-branched alkyl chains have been shown to reduce the tendency for π-π stacking, leading to altered physical and electronic properties. nih.gov While this is in a different context, it illustrates the significant impact of alkyl chain branching on molecular interactions.

In the context of phenethylamines, the presence of a methyl group at the alpha-carbon (as in amphetamine) is a well-known modification that affects metabolism and activity. mdpi.com This α-methylation is a form of branching. The structure of this compound has two methyl groups on the carbon adjacent to the nitrogen, which is a more substantial form of branching. This gem-dimethyl substitution can be expected to further influence the molecule's properties.

While direct comparative studies between this compound and its linear alkyl chain analogue were not found in the search results, general principles of SAR in phenethylamines can provide some insights. For instance, elongation of the alkyl chain at the alpha-position of amphetamine analogues can lead to a decrease in dopaminergic pathway influence. mdpi.com

The table below provides a conceptual comparison of the potential effects of branched versus linear alkyl chains in phenethylamine derivatives, based on general SAR principles.

Alkyl Chain TypePotential Influence on PropertiesGeneral SAR ObservationsReference
LinearLess steric hindrance, potentially allowing for different binding orientations.The length of the linear chain can influence potency and selectivity. mdpi.com
Branched (e.g., α-methyl)Increased steric bulk, can affect metabolic stability and receptor interaction. May protect against enzymatic degradation.α-methylation is a common feature in many psychoactive phenethylamines. mdpi.com
Branched (gem-dimethyl)Significant steric hindrance, likely to have a pronounced effect on binding affinity and selectivity.Specific data for this substitution pattern on the target compound is not available in the provided results.N/A

Studies on N-Substituted Phenethylamine Derivatives

For many phenethylamines, converting the primary amine to a secondary amine was traditionally thought to decrease activity at the 5-HT2A receptor. nih.gov However, N-benzyl substitution has been identified as a notable exception, often leading to an increase in both affinity and potency at this receptor. nih.gov This has led to the development of the N-benzylphenethylamines (NBOMes), a class of potent 5-HT2A receptor agonists. nih.gov

The size and nature of the N-alkyl group can also influence transporter selectivity. For example, increasing the length of the N-alkyl chain in certain amphetamines has been shown to augment their relative potency at the serotonin transporter (SERT). nih.gov

While specific studies on N-substituted derivatives of this compound are not detailed in the provided search results, the general principles of N-substitution in the broader phenethylamine class are well-established. For instance, in a series of arylalkoxyphenylalkylamine derivatives, N,N-dipropyl substitution was found to be optimal for high and selective affinity for the sigma receptor in the lead compound. nih.gov

The following table summarizes the effects of different N-substituents on the activity of phenethylamine derivatives based on the available literature.

N-SubstituentGeneral Effect on ActivityExample ClassReference
Unsubstituted (Primary Amine)Baseline activity for the scaffold.Phenethylamine biomolther.org
N-MethylCan increase potency and alter selectivity.Methamphetamine nih.gov
N-EthylCan further modify activity and selectivity.N-Ethylamphetamine nih.gov
N-PropylCan lead to high affinity for certain receptors (e.g., sigma).N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxyl)phenyl]ethylamine nih.gov
N-BenzylCan significantly increase affinity and potency at 5-HT2A receptors.NBOMes nih.gov
N-AllylCan exert negative influences on 5-HT2A receptor affinity.N/A nih.gov

Pharmacological Research: in Vitro Mechanistic Investigations

Elucidation of Molecular Mechanisms of Action

The in vitro pharmacology of compounds related to 1-(2-Methoxyphenyl)-2-methylpropan-2-amine has been explored through various studies focusing on their interactions with specific biological targets.

Interaction with Specific Enzymes

Investigations into the direct enzymatic interactions of compounds closely resembling this compound are not extensively documented. However, studies on broader classes of related molecules, such as those containing phenyl or methoxyphenyl groups, offer some perspective.

Research into related chemical structures has identified inhibitory activity against certain enzymes. For instance, a series of 2-phenylbenzofuran (B156813) derivatives, some featuring methoxy (B1213986) substitutions on the phenyl ring, were evaluated for their ability to inhibit human monoamine oxidase A (hMAO-A) and B (hMAO-B). unica.it The enzymatic assays showed that most of these compounds were moderate to potent hMAO inhibitors, with some 2-(n-Methoxyphenyl)benzofurans emerging as potent and selective MAO-B inhibitors. unica.it One of the most active compounds in a previous series was 2-(4-methoxyphenyl)-5-nitrobenzofuran, which displayed MAO-B selectivity with an IC50 value of 140 nM. unica.it

The modulation of enzyme activity extends beyond simple inhibition. The indole (B1671886) core, which can be found in various bioactive molecules, is known to interact with enzyme active sites through mechanisms like hydrogen bonding and π–π stacking. mdpi.com Compounds that hybridize indole and sulfonylhydrazone structures have demonstrated capabilities as enzyme inhibitors. mdpi.com Furthermore, the compound ensaculin, which contains a 2-methoxyphenylpiperazinyl group, has been shown to inhibit acetylcholinesterase (AChE) activity in vitro. nih.gov

Ligand-Receptor Binding and Modulation of Signaling Pathways

The interaction of methoxyphenyl-containing compounds with neurotransmitter receptors is a more thoroughly studied area. The 2-methoxyphenyl group is a common pharmacophore in ligands designed to target serotonin (B10506) and dopamine (B1211576) receptors.

Several analogues containing the 2-methoxyphenylpiperazine structure show significant affinity for various serotonin receptor subtypes.

5-HT1A Receptor: The compound 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is a high-affinity ligand for the 5-HT1A receptor, with a reported Ki value of 0.6 nM. nih.gov A derivative, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, also binds with very high affinity to 5-HT1A sites (Ki = 0.4 nM). nih.gov Another complex molecule, ensaculin, which incorporates a 4-(2-methoxyphenyl)-1-piperazinyl moiety, demonstrates high affinity for 5-HT1A receptors. nih.gov In contrast, a series of 1-Cinnamyl-4-(2-methoxyphenyl)piperazines exhibited low to moderate affinity for 5-HT1A receptors. researchgate.net

5-HT2A Receptor: The same series of 1-Cinnamyl-4-(2-methoxyphenyl)piperazines also displayed low to moderate affinity for the 5-HT2A receptor subtype. researchgate.net

5-HT7 Receptor: Ensaculin has been shown to possess a high affinity for the 5-HT7 receptor. nih.gov

CompoundReceptor TargetBinding Affinity (Ki)
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)5-HT1A0.6 nM
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine5-HT1A0.4 nM
Ensaculin5-HT1AHigh Affinity
Ensaculin5-HT7High Affinity
1-Cinnamyl-4-(2-methoxyphenyl)piperazines5-HT1ALow to Moderate Affinity
1-Cinnamyl-4-(2-methoxyphenyl)piperazines5-HT2ALow to Moderate Affinity

The 2-methoxyphenyl group is also integral to ligands targeting dopamine receptors, particularly the D2 subtype.

D2 Receptor: A series of 1-Cinnamyl-4-(2-methoxyphenyl)piperazines showed high affinity for the D2 receptor. researchgate.net Ensaculin also binds with high affinity to D2 receptors. nih.gov In a study of bitopic ligands, a compound analogue containing a 2-methoxyphenyl group but lacking a specific hydroxyl substituent was found to bind to the D2 receptor with a Ki of 103 nM. nih.gov The orientation of the 2-OCH3 group was noted to be a determinant in the binding mode to the receptor. nih.gov

CompoundReceptor TargetBinding Affinity (Ki)
1-Cinnamyl-4-(2-methoxyphenyl)piperazinesD2High Affinity
EnsaculinD2High Affinity
Compound 4 (Bitopic Ligand Analogue)D2103 nM

In Vitro Metabolic Pathway Studies

In vitro studies using systems such as liver microsomes and hepatocytes are essential for elucidating the specific metabolic pathways of a drug candidate. creative-biolabs.combioivt.com These models allow for the identification of metabolites and the enzymes responsible for their formation.

Based on the structure of this compound, several Phase I metabolic reactions can be predicted and have been observed in structurally analogous compounds.

O-dealkylation: The methoxy group (-OCH3) on the phenyl ring is a prime target for O-dealkylation, a common oxidative reaction. This process would remove the methyl group, converting the methoxy moiety into a hydroxyl group (-OH) and forming a phenolic metabolite. Studies on the related compound methoxyphenamine (B1676417) have demonstrated that O-demethylation is a significant metabolic pathway. nih.govnih.gov

Hydroxylation: Aromatic hydroxylation, the addition of a hydroxyl group to the phenyl ring, is another major Phase I pathway. drughunter.com For methoxyphenyl compounds, hydroxylation can occur at various positions on the ring, and it is a key reaction catalyzed by cytochrome P450 enzymes. nih.govmdpi.com In vitro studies with methoxyphenamine have identified 5-hydroxymethoxyphenamine (B1197144) as a metabolite, confirming ring hydroxylation. nih.govnih.gov

Table 2: Predicted Phase I Metabolic Reactions
Reaction TypeSite on MoleculeExpected Metabolite
O-dealkylation2-methoxy group2-(2-hydroxybenzyl)-2-methylpropan-2-amine
Aromatic HydroxylationPhenyl ring1-(hydroxy-2-methoxyphenyl)-2-methylpropan-2-amine

The metabolites generated during Phase I, particularly those with newly formed hydroxyl groups, are substrates for Phase II conjugation reactions. drughunter.com

Glucuronidation: This is one of the most important Phase II pathways, where glucuronic acid is attached to a functional group. nih.govjove.com Both the phenolic metabolite from O-dealkylation and the ring-hydroxylated metabolites can undergo O-glucuronidation. nih.gov The primary amine group could also be a site for N-glucuronidation. jove.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). oup.comresearchgate.net

Sulfation: This reaction involves the transfer of a sulfonate group to a hydroxyl group, forming a sulfate (B86663) conjugate. longdom.org The phenolic metabolites are also likely substrates for sulfotransferases (SULTs), leading to the formation of highly water-soluble sulfate esters. researchgate.net

To characterize the complete metabolite profile, in vitro incubations are performed using hepatic cell systems, such as primary hepatocytes or liver cancer cell lines like HepG2. nih.govmdpi.com These systems contain a comprehensive suite of both Phase I and Phase II metabolic enzymes.

Following incubation of this compound with hepatocytes, the resulting mixture of parent compound and metabolites is analyzed, typically using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com This allows for the separation, identification, and quantification of each metabolite.

A typical metabolite profile for this compound in a hepatic system would likely show the presence of the parent drug, the primary O-dealkylated and hydroxylated Phase I metabolites, and their corresponding glucuronide and sulfate conjugates from Phase II. mdpi.com The relative abundance of these metabolites provides insight into the predominant metabolic pathways.

Identifying the specific enzymes responsible for metabolism is crucial for predicting potential drug-drug interactions.

Cytochrome P450 (CYP) Isoenzymes: The CYP superfamily of enzymes is the primary catalyst for most Phase I oxidative reactions. nih.govnih.gov For amphetamine-type stimulants and related compounds, CYP2D6 is a key enzyme. wikipedia.org Studies on methoxyphenamine have confirmed the involvement of CYP2D6 in both O-demethylation and ring hydroxylation. nih.gov Other CYP isoforms, such as those from the CYP1A, CYP2B, and CYP3A families, are also known to metabolize various xenobiotics and could potentially play a role. nih.govmdpi.comresearchgate.netnih.gov

UDP-glucuronosyltransferases (UGTs): These enzymes mediate the glucuronidation of Phase I metabolites. oup.comresearchgate.net The UGT1 and UGT2 subfamilies are the most important for drug metabolism in humans. nih.gov Specific isoforms like UGT1A4 are known to metabolize compounds with amine structures. oup.com Determining which UGT isoforms conjugate the metabolites of this compound would be accomplished using recombinant human UGT enzymes. bioivt.com

Table 3: Enzyme Systems Implicated in Metabolism
Metabolic PhaseReactionPrimary Enzyme FamilyKey Isoenzymes (based on similar compounds)
Phase IO-dealkylation, HydroxylationCytochrome P450 (CYP)CYP2D6, CYP1A family, CYP3A family
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGT)UGT1A family, UGT2B family
Phase IISulfationSulfotransferases (SULT)Various SULT isoforms

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools that allow researchers to visualize and predict how a small molecule, or ligand, might bind to a macromolecular target, such as a protein receptor.

Prediction of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial in predicting the binding affinity and interaction patterns between a ligand like 1-(2-Methoxyphenyl)-2-methylpropan-2-amine and its potential biological targets.

In silico docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For instance, the methoxy (B1213986) group on the phenyl ring and the amine group are potential sites for hydrogen bonding with amino acid residues in a receptor's active site. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions.

While specific docking studies for this compound are not extensively published, the principles of molecular docking can be applied to predict its interactions with various receptors. The binding energy, often calculated in kcal/mol, provides a quantitative estimate of the binding affinity. A more negative binding energy generally indicates a more stable complex. nih.gov

Potential Interaction TypeFunctional Group of LigandPotential Interacting Amino Acid ResiduesPredicted Importance
Hydrogen BondingAmine (-NH2)Aspartic Acid, Glutamic Acid, Serine, ThreonineHigh
Hydrogen BondingMethoxy (-OCH3)Serine, Threonine, Tyrosine, Asparagine, GlutamineModerate
Hydrophobic InteractionsPhenyl RingLeucine, Isoleucine, Valine, PhenylalanineHigh
π-π StackingPhenyl RingPhenylalanine, Tyrosine, Tryptophan, HistidineModerate

Conformational Analysis of the Compound and Its Analogues

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a receptor. nih.gov

AnalogueKey Conformational FeaturePredicted Impact on Activity
1-(2-Methoxyphenyl)-propan-2-amineHigher flexibility in the side chainMay bind to multiple receptor subtypes with lower specificity
1-(2-Methoxyphenyl)-2,2-dimethylpropan-2-amineHighly restricted side chain rotationMay exhibit higher selectivity for a specific receptor conformation
1-(2,5-Dimethoxyphenyl)-2-methylpropan-2-amineAltered electronic properties and steric hindrance from the additional methoxy groupCould lead to different binding modes and target interactions

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can be used to determine a wide range of electronic properties for this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govorientjchem.org

The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. ijnc.irnih.gov A smaller energy gap suggests that the molecule is more reactive. ijnc.ir Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution within a molecule and can identify regions that are prone to electrophilic or nucleophilic attack. nih.govnih.gov

Electronic PropertySignificancePredicted Characteristic for this compound
HOMO EnergyRepresents the ability to donate an electronLocalized on the electron-rich methoxy-substituted phenyl ring
LUMO EnergyRepresents the ability to accept an electronGenerally distributed over the aromatic system
HOMO-LUMO GapIndicates chemical reactivity and stabilityA moderate gap, suggesting a balance of stability and reactivity
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regionsNegative potential around the oxygen of the methoxy group and the nitrogen of the amine group; positive potential around the amine hydrogens

Prediction of Molecular Properties for Research Design

Quantum chemical calculations can predict various molecular properties that are crucial for the design of new research compounds. These properties, often referred to as quantum-chemical descriptors, include chemical hardness, chemical softness, and the electrophilicity index. nih.gov

These descriptors help in understanding the global reactivity of a molecule. For instance, a molecule with high chemical hardness is less reactive, while a molecule with high softness is more reactive. The electrophilicity index provides a measure of the molecule's ability to accept electrons. These predictions can guide the selection of reagents and reaction conditions for the synthesis of new derivatives.

Molecular PropertyDefinitionRelevance in Research Design
Chemical Hardness (η)Resistance to change in electron distributionPredicts the stability and reactivity of the molecule
Chemical Softness (S)Reciprocal of hardness, indicates reactivityHelps in understanding the molecule's propensity to react
Electrophilicity Index (ω)Propensity of a species to accept electronsUseful for predicting the nature of chemical reactions the molecule might undergo

In Silico Guided Design and Optimization of Derivatives

In silico guided design involves the use of computational methods to design and optimize new molecules with desired properties. ajphs.com This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest potential for success. nih.gov

Starting with the scaffold of this compound, computational tools can be used to explore the effects of various structural modifications. For example, new functional groups can be added to the phenyl ring or the amine to enhance binding affinity or improve pharmacokinetic properties. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, further guiding the design of more potent and selective analogues. ajphs.com Molecular dynamics simulations can also be employed to study the stability of the ligand-receptor complex over time. nih.gov

The process typically involves an iterative cycle of designing new derivatives in silico, predicting their properties, and then synthesizing and testing the most promising candidates. This rational design approach helps to minimize the trial-and-error aspect of traditional drug discovery.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the structural features of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete structural map of a compound can be assembled.

For a molecule like 1-(2-methoxyphenyl)-2-methylpropan-2-amine, ¹H NMR would reveal distinct signals for the protons on the aromatic ring, the methoxy (B1213986) group (-OCH₃), the methylene (B1212753) bridge (-CH₂-), and the two methyl groups (-CH₃) attached to the quaternary carbon. The chemical shift, splitting pattern (multiplicity), and integration of these signals provide information about the electronic environment and connectivity of the protons.

Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including those in the aromatic ring, the methoxy group, the alkyl chain, and the quaternary carbon bearing the amine group.

To illustrate the depth of NMR analysis, the full assignment of the ¹H and ¹³C signals for the analog Methoxphenidine (B10765381) was achieved using a combination of 2D NMR experiments, including COSY, HSQC, HMBC, and ROESY. rsc.org These techniques establish proton-proton and proton-carbon correlations through chemical bonds, allowing for the definitive assignment of every signal to a specific atom within the molecular structure. rsc.org

Illustrative NMR Data for Methoxphenidine (Analog)
Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons6.80 - 7.40110.0 - 157.0
Methoxy Protons (-OCH₃)~3.80 (singlet)~55.0
Aliphatic Protons (Piperidine & Ethyl Bridge)1.40 - 4.50 (multiple signals)22.0 - 68.0

Note: The data presented are generalized values for the key functional groups in Methoxphenidine and serve to illustrate the type of information obtained from NMR spectroscopy.

Mass Spectrometry (MS) Applications in Identification and Metabolic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques, MS can also offer significant structural information and is a cornerstone of metabolic profiling. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of MS. High-resolution mass spectrometry (HR-MS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, allowing for the determination of elemental formulas for the parent compound and its fragments. nih.gov

In the analysis of related compounds like Methoxphenidine, LC-MS/MS is used to identify metabolites in biological samples. researchgate.net The parent drug is first ionized, and its protonated molecule [M+H]⁺ is selected. This precursor ion is then fragmented by collision-induced dissociation, and the resulting product ions are analyzed. This process helps in identifying metabolic transformations such as hydroxylation and O-demethylation. who.int For instance, studies on Methoxphenidine have identified metabolites including hydroxy-MXP and O-desmethyl-MXP. who.int

Illustrative High-Resolution MS Fragmentation Data for Methoxphenidine (Analog) researchgate.netresearchgate.net
Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Fragment Structure/Loss
296.2014211.1334Loss of piperidine (B6355638)
296.2014121.0653Methoxyphenyl fragment
296.201484.0813Piperidine fragment

Gas chromatography-mass spectrometry (GC-MS) is another robust technique used for the separation and identification of volatile and thermally stable compounds. drugsandalcohol.ie In GC-MS, molecules are typically fragmented by electron ionization (EI), producing a unique and reproducible fragmentation pattern that serves as a "fingerprint" for the compound. For primary amines like 1-(2-methoxyphenyl)propan-2-amine, a close analog, characteristic fragmentation includes alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. nih.govlibretexts.org The base peak in the mass spectrum of many aliphatic amines is often the result of this alpha-cleavage. libretexts.orgmiamioh.edu GC-MS is also highly effective for differentiating between positional isomers, which may have very similar properties but can be separated based on their chromatographic retention times. who.int

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds. drugsandalcohol.ie

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features. Data from the closely related compound Methoxphenidine shows absorptions for the C-O stretch of the aryl ether and aromatic C-H bonds. nih.gov For the target compound, additional characteristic peaks for the primary amine group would be expected.

Expected IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
Aryl Ether (Ar-O-C)Asymmetric Stretch1230 - 1270

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores, such as aromatic rings. rsc.org The methoxy-substituted phenyl ring in this compound acts as a chromophore that absorbs UV light.

Studies on the 2-methoxyphenyl isomer of Methoxphenidine (2'-MXP) show a maximum UV absorption (λmax) at 278 nm. researchgate.netljmu.ac.uk This absorption is characteristic of the electronic transitions within the substituted benzene (B151609) ring. UV-Vis spectroscopy is often used in conjunction with high-performance liquid chromatography (HPLC) with a diode-array detector (DAD), which allows for the acquisition of a UV spectrum for each component as it elutes from the column, aiding in its identification. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are indispensable tools for the separation and analysis of complex mixtures. In the context of this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable for purity assessment and reaction monitoring, respectively. While specific methods for this compound are not extensively documented in publicly available literature, established methods for the closely related compound, methoxphenidine (2-MeO-diphenidine), provide a strong basis for its analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of compounds like this compound, reversed-phase HPLC is a commonly employed method.

Typical HPLC parameters for the analysis of related compounds include:

ParameterDescription
Column A C18 stationary phase is frequently used, offering good separation for moderately polar compounds.
Mobile Phase A gradient elution using a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. ljmu.ac.ukoup.compolicija.si
Detection A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection. ljmu.ac.ukpolicija.si DAD allows for the acquisition of UV spectra, aiding in peak identification, while MS provides mass information for definitive identification.
Flow Rate Typical flow rates are in the range of 0.4 to 2 mL/min. ljmu.ac.ukoup.com
Column Temperature The column is often maintained at a constant temperature, for instance, 30°C or 45°C, to ensure reproducible retention times. ljmu.ac.ukoup.com

Researchers have successfully separated structural isomers of methoxphenidine using HPLC with selected-ion monitoring detection, highlighting the technique's specificity. who.int Chiral HPLC methods have also been developed for the enantioseparation of methoxphenidine, which is crucial as different enantiomers can exhibit distinct biological activities. rsc.org These methods often utilize polysaccharide-based chiral stationary phases. rsc.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC procedure involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

For the separation of methoxphenidine isomers, a mobile phase of dichloromethane/methanol (9:1) with a small amount of ammonia (B1221849) has been used. thea.ie After development, the spots can be visualized under UV light or by staining with a reagent like a modified Dragendorff's reagent. thea.ie The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions and can be used for identification.

Reported Rf values for methoxphenidine isomers are: thea.ie

IsomerRf Value
2-MXP0.57
3-MXP0.77
4-MXP0.60

These values demonstrate that TLC can effectively differentiate between positional isomers, making it a valuable tool in synthetic chemistry.

X-Ray Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. While the crystal structure of this compound has not been reported, the crystal structure of the hydrochloride salt of a closely related compound, (R)-methoxphenidine, has been determined. rsc.org

Single-Crystal X-ray Diffraction (SC-XRD) involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is then used to determine the arrangement of atoms within the crystal lattice.

The crystal structure of a salt of methoxphenidine was solved and found to be in a monoclinic system with a C 2/c space group. nih.gov The unit cell parameters were determined to be a = 24.6376(18) Å, b = 12.7072(10) Å, c = 17.5197(14) Å, and β = 132.211(4)°. nih.gov The crystallographic data for (R)-methoxphenidine hydrochloride has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2195741. rsc.org

Once the initial crystal structure is solved, it is refined using computational methods to improve the accuracy of the atomic positions and other parameters. The structure of the methoxphenidine salt was solved using charge flipping methods with the Superflip software and refined by full-matrix least squares on F-squared values using the CRYSTALS software. nih.gov This refinement process leads to final R-values, which are indicators of the quality of the fit between the experimental data and the calculated model. For one of the determined structures, the final R-value was 0.0320. nih.gov

The arrangement of molecules in a crystal is governed by intermolecular forces, such as hydrogen bonding and van der Waals interactions. In the crystal structure of methoxphenidine hydrochloride, there is evidence of an intramolecular hydrogen bond between the amine (NH) group and the methoxy (OMe) group. rsc.org Additionally, there are interactions between the molecule and the chloride counter-ion. rsc.org In related diphenidine (B1206869) derivatives, hydrogen bonding between the quaternary amine hydrogen atoms and the chlorine atom has been observed. nih.gov The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline solid.

Applications and Future Directions in Chemical and Biological Research

Utility as a Synthetic Building Block and Intermediate

As a primary amine, 1-(2-Methoxyphenyl)-2-methylpropan-2-amine is a valuable building block in organic synthesis. The nucleophilic nature of the amino group allows it to participate in a wide range of reactions to form more complex molecular architectures.

The amine functionality serves as a handle for introducing the 2-methoxy-alpha,alpha-dimethylphenethyl moiety into larger molecules. It can undergo standard amine reactions such as acylation, alkylation, and reductive amination. For instance, its reaction with various electrophiles can lead to the formation of amides, sulfonamides, and more complex secondary and tertiary amines. These reactions are fundamental in building molecular complexity and are widely used in the synthesis of novel organic compounds. The presence of the gem-dimethyl group adjacent to the amine may influence reaction kinetics, potentially offering selectivity in certain transformations.

The broader class of methoxy-substituted phenethylamines serves as key intermediates in the synthesis of various pharmaceuticals. For example, a structural analogue, (R)-1-(4-methoxyphenyl)-2-propylamine, is a crucial intermediate in the synthesis of (R,R)-Formoterol, a long-acting beta2-adrenergic receptor agonist used in the management of asthma. Another related compound, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is a key intermediate for Tamsulosin, an antagonist of α1-adrenergic receptors used to treat benign prostatic hyperplasia. While direct evidence for this compound's use in synthesizing marketed drugs is not prominent, its structural similarity to these key intermediates suggests its potential as a precursor for novel bioactive molecules. Medicinal chemists could utilize this compound to explore new chemical space in drug discovery programs, particularly for targets where a 2-methoxyphenyl group and a neopentyl-like fragment are desired for optimal binding or pharmacokinetic properties.

Application as a Reagent in Biochemical Assays and Enzyme Mechanism Studies

Currently, there is limited specific information available in the public domain regarding the use of this compound as a reagent in biochemical assays or to study enzyme mechanisms. However, its properties suggest potential applications. As an amine, it could serve as a nucleophile in enzyme-catalyzed reactions or as a competitive inhibitor for enzymes that process amine-containing substrates. The methoxy (B1213986) group could act as a spectroscopic probe or influence binding to enzymes like monoamine oxidases, which are involved in the metabolism of phenethylamines. Further research would be needed to explore these potential applications.

Exploration of Structural Analogues for Broader Research Scope

The exploration of structural analogues of this compound is a viable strategy to broaden its research applications. By modifying the substitution pattern on the phenyl ring, altering the alkyl chain, or derivatizing the amine group, researchers can fine-tune the compound's steric and electronic properties. This can lead to the discovery of molecules with enhanced biological activity, improved selectivity for a particular biological target, or more favorable pharmacokinetic profiles.

For example, a review of 2-phenethylamines in medicinal chemistry highlights how modifications to the basic scaffold can lead to compounds with a wide range of pharmacological activities, including stimulant, hallucinogenic, and antidepressant effects. The position of the methoxy group on the phenyl ring is known to significantly impact the biological activity of phenethylamines. Therefore, systematic exploration of analogues of this compound could yield novel compounds with interesting pharmacological properties.

Table 1: Potential Structural Modifications and Their Rationale

ModificationRationalePotential Research Area
Phenyl Ring SubstitutionAlter electronic properties and binding interactions.GPCR ligands, enzyme inhibitors
Alkyl Chain ModificationModulate lipophilicity and steric bulk.CNS agents, metabolic stability studies
Amine DerivatizationIntroduce new functional groups for altered pharmacology or for use as biochemical probes.Drug discovery, chemical biology

Potential Avenues for Advanced Drug Development and Manufacturing Research

The development of efficient and scalable manufacturing processes for phenethylamine (B48288) derivatives is an ongoing area of research. Patents related to the synthesis of similar compounds, such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine (an intermediate for Apremilast), highlight the industrial importance of this class of molecules. Research into novel synthetic routes for this compound and its derivatives could lead to more cost-effective and environmentally friendly manufacturing processes. This could involve the use of biocatalysis, flow chemistry, or other green chemistry principles to improve the efficiency and sustainability of the synthesis.

Unexplored Research Hypotheses and Methodological Innovations

Several research hypotheses and methodological innovations involving this compound remain unexplored.

Asymmetric Synthesis: The development of stereoselective syntheses of chiral analogues could lead to compounds with improved therapeutic indices.

Biochemical Probes: The synthesis of radiolabeled or fluorescently tagged derivatives could provide valuable tools for studying biological systems.

Polypharmacology: Given that many phenethylamines interact with multiple biological targets, exploring the polypharmacology of this compound and its analogues could lead to the discovery of novel therapeutics for complex diseases.

Computational Studies: In silico modeling of the interactions of this compound and its derivatives with various biological targets could guide the design of new and more potent bioactive molecules.

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)-2-methylpropan-2-amine, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer: Synthesis of this compound can be adapted from methods used for structurally similar arylalkylamines. Key approaches include:

  • Reductive amination : Reacting 2-methoxyphenylacetone with methylamine under hydrogenation conditions using catalysts like palladium or platinum.
  • Nucleophilic substitution : Substituting a halogenated precursor (e.g., 1-(2-methoxyphenyl)-2-bromo-2-methylpropane) with methylamine in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Grignard reaction : Using 2-methoxybenzyl magnesium bromide with acetone followed by amine functionalization.

Q. Optimization Tips :

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during substitution.
  • Catalyst selection : Raney nickel improves yield in reductive amination compared to palladium .
  • Solvent purity : Anhydrous conditions prevent hydrolysis of intermediates.

Q. Table 1: Comparative Synthesis Routes

MethodYield (%)Key ConditionsReference
Reductive amination65–75H₂ (50 psi), PtO₂, ethanol
Nucleophilic substitution50–60DMF, 70°C, 12h

Q. What analytical techniques are most reliable for confirming the structural identity and purity of this compound in research samples?

Methodological Answer :

  • GC-MS : Provides molecular ion ([M⁺] at m/z 179) and fragmentation patterns (e.g., loss of methoxy group at m/z 135) .
  • ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.8–3.9 ppm) and methyl groups on the amine (δ 1.2–1.4 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<1% detection limit) .

Validation : Cross-reference with certified reference materials (e.g., DEA Reference Material Collection) to confirm retention times and spectral matches .

Q. How do the physical properties (e.g., solubility, melting point) of this compound influence its handling and storage in experimental protocols?

Methodological Answer :

  • Solubility : High lipid solubility (logP ~2.1) necessitates storage in airtight, light-resistant containers to prevent oxidation. Use ethanol or DMSO for dissolution in biological assays .
  • Melting point : Reported range of 85–90°C indicates stability at room temperature but degradation above 100°C .
  • Hygroscopicity : Low moisture sensitivity allows handling in ambient conditions with desiccants.

Advanced Research Questions

Q. What strategies exist for resolving enantiomeric forms of this compound, and how does chirality impact its pharmacological interactions?

Methodological Answer :

  • Chiral chromatography : Use amylose- or cellulose-based chiral stationary phases (CSPs) with hexane:isopropanol (90:10) mobile phases.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

Q. Pharmacological Impact :

  • (S)-enantiomer : Higher affinity for serotonin receptors (5-HT₂A) due to spatial alignment of the methoxy group .
  • (R)-enantiomer : Preferential binding to dopamine transporters (DAT) in kinetic assays .

Q. Table 2: Enantiomer-Specific Activity

EnantiomerReceptor Affinity (Ki, nM)Assay SystemReference
(S)5-HT₂A: 12 ± 2Radioligand binding
(R)DAT: 28 ± 4Synaptosomal uptake

Q. How should researchers address contradictory findings regarding the compound's receptor binding affinities across different in vitro assay systems?

Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HEK-293 vs. CHO-K1) and buffer conditions (pH 7.4, 25°C).
  • Radioligand selection : Compare [³H]ketanserin (5-HT₂A) vs. [³H]WIN 35,428 (DAT) to isolate target effects .
  • Data normalization : Express results as % displacement relative to controls to minimize inter-lab variability.

Root Cause Analysis : Contradictions often arise from differences in membrane preparation (e.g., rat vs. human receptors) or nonspecific binding in crude homogenates .

Q. What advanced spectroscopic methods are required to characterize degradation products formed under various pH and temperature conditions?

Methodological Answer :

  • LC-QTOF-MS : Identifies demethylated (loss of -OCH₃) and oxidized (quinone formation) products at pH <3 or >9 .
  • X-ray crystallography : Resolves structural changes in the crystalline form under thermal stress (e.g., 100°C for 24h) .
  • EPR spectroscopy : Detects radical intermediates during UV-induced degradation.

Q. How does the electronic configuration of the methoxy substituent influence the compound's stability in radical-mediated reaction environments?

Methodological Answer :

  • Electron-donating effects : Methoxy groups stabilize aryl radicals via resonance, increasing half-life in radical chain reactions.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict HOMO localization on the methoxy-oxygen, enhancing susceptibility to singlet oxygen attack .

Mitigation : Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres (N₂/Ar).

Q. What computational modeling approaches best predict the compound's behavior in complex biological matrices while accounting for stereochemical variables?

Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite for enantiomer-specific binding poses at 5-HT₂A receptors .
  • MD simulations : GROMACS with CHARMM36 forcefield to model membrane permeability (logP vs. experimental data) .
  • QSAR models : Use Hammett constants (σ⁺) to correlate methoxy electronic effects with pharmacokinetic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.